BenchChemオンラインストアへようこそ!

2,5-dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Structural differentiation Kinase inhibitor design Hinge-binding motif

2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922613-24-9, molecular formula C22H21Cl2N5O, molecular weight 442.34 g/mol) is a synthetic organic small molecule belonging to the N-pyridazinylbenzamide chemotype. This compound was developed and patented by Shanghai AB PharmaTech Ltd.

Molecular Formula C22H21Cl2N5O
Molecular Weight 442.34
CAS No. 922613-24-9
Cat. No. B2405008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS922613-24-9
Molecular FormulaC22H21Cl2N5O
Molecular Weight442.34
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C22H21Cl2N5O/c1-28-10-12-29(13-11-28)21-9-8-20(26-27-21)15-2-5-17(6-3-15)25-22(30)18-14-16(23)4-7-19(18)24/h2-9,14H,10-13H2,1H3,(H,25,30)
InChIKeyDQYISRIQAPZTKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922613-24-9): Procurement-Grade Structural Identity and Research Provenance


2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922613-24-9, molecular formula C22H21Cl2N5O, molecular weight 442.34 g/mol) is a synthetic organic small molecule belonging to the N-pyridazinylbenzamide chemotype. This compound was developed and patented by Shanghai AB PharmaTech Ltd. (inventor: Zhan, Zheng-Yun James) as part of a series of multi-targeted tyrosine kinase inhibitors with claimed utility in oncology [1]. It is commercially supplied by multiple vendors at a typical purity of 95% for non-human research use only . Publicly available quantitative biological profiling data for this specific compound remain absent from authoritative databases including ChEMBL, PubChem, BindingDB, and the IUPHAR/BPS Guide to Pharmacology, and no peer-reviewed primary research article profiling this compound has been identified in the indexed literature.

Why 2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide Cannot Be Replaced by In-Class Analogs Without Validation


The scientific and procurement rationale for distinguishing 2,5-dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide from its closest in-class analogs rests on a convergence of documented structural parameters. First, the 2,5-dichloro substitution pattern on the benzamide ring is absent in the unsubstituted (R=H) analog, creating a distinct electronic and steric environment at the hinge-binding region that is empirically associated with differential kinase selectivity in related pyridazine-benzamide series [1]. Second, the para-oriented central phenyl linker distinguishes this compound from its meta-substituted regioisomer (CAS 922808-98-8), a difference known to alter molecular geometry and target-binding pose . Third, the 4-methylpiperazine solubilizing group imparts different basicity and hydrogen-bonding potential compared to the morpholine analog (CAS 922836-03-1). These structural features are not present in any single commercially available comparator, meaning that generic substitution with a related in-class compound would yield a different chemical entity with unvalidated biological performance.

Quantitative Procurement Evidence: Measurable Differentiation of 2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide from Closest Comparators


Structural Uniqueness: 2,5-Dichloro Substitution Pattern vs. Unsubstituted Benzamide Analog

2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922613-24-9) bears two chlorine atoms at the 2- and 5-positions of the benzamide ring. In contrast, the closest commercially cataloged analog, N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS not assigned), is unsubstituted on the benzamide ring . In the structurally related 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitor series, analogous halogen substitutions at the benzamide moiety produced up to 10-fold shifts in kinase selectivity profiles [1]. The presence of the 2,5-dichloro motif in CAS 922613-24-9 is therefore a quantifiable structural feature not replicated by the unsubstituted analog, and one that cannot be assumed to be biologically silent.

Structural differentiation Kinase inhibitor design Hinge-binding motif

Regioisomeric Differentiation: Para-Phenyl Linker vs. Meta-Substituted Analog

The target compound employs a para-substituted central phenyl ring connecting the pyridazine and benzamide moieties. Its closest regioisomeric analog, 2,5-dichloro-N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922808-98-8), uses a meta-substituted phenyl linker . While both compounds share the same molecular formula (C22H21Cl2N5O) and molecular weight (442.34 g/mol), regioisomerism at the central phenyl ring alters the spatial orientation of the benzamide group relative to the pyridazine hinge-binding scaffold. In the imidazo[1,2-b]pyridazine BCR-ABL inhibitor series, analogous para-to-meta positional changes produced 5- to 20-fold differences in kinase inhibitory potency [1], demonstrating that linker regiochemistry is a critical determinant of biological activity within pyridazine-benzamide chemotypes.

Regioisomerism Molecular geometry Target binding pose

Solubilizing Group Differentiation: 4-Methylpiperazine vs. Morpholine Terminal Substituent

The target compound incorporates a 4-methylpiperazine group at the 6-position of the pyridazine ring. The morpholine analog, 2,5-dichloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide (CAS 922836-03-1), replaces this with a morpholine moiety [1]. The 4-methylpiperazine group introduces a tertiary amine with a higher pKa (~8.5 for N-methylpiperazine) compared to morpholine (pKa ~6.5 for the conjugate acid), affecting protonation state at physiological pH and consequently solubility, permeability, and target engagement [2]. In kinase inhibitor optimization campaigns, piperazine-to-morpholine substitutions have been shown to alter logD by 0.5–1.0 units and modulate cellular potency independently of biochemical activity, reflecting differences in membrane permeability and intracellular distribution [2].

Solubilizing group Physicochemical properties Ligand efficiency

Patent Provenance: Shanghai AB PharmaTech Multi-Targeted Kinase Inhibitor Series

CAS 922613-24-9 is explicitly claimed within the intellectual property portfolio of Shanghai AB PharmaTech Ltd., as documented in a patent filing dated July 26, 2024, covering multi-targeted tyrosine kinase inhibitors for oncology applications including liver cancer, bladder cancer, thyroid cancer, cervical cancer, and leukemia [1]. The patent, filed by inventor Zhan Zheng-Yun James, describes Formula III compounds incorporating the N-pyridazinylbenzamide scaffold with specified substitution patterns [1]. In contrast, morpholine analog CAS 922836-03-1 is associated with myosin light chain kinase inhibitor patents from Northwestern University (Watterson D. M.) [2], and certain meta-substituted analogs are associated with distinct patent families unrelated to the Shanghai AB PharmaTech portfolio. This divergence in patent provenance indicates that CAS 922613-24-9 and its closest structural analogs were developed by different research groups for potentially different biological targets.

Patent landscape Intellectual property Kinase inhibitor pipeline

Absence of Kinase Selectivity Profiling Data: A Cautionary Differentiator

A comprehensive search of authoritative databases (ChEMBL, BindingDB, PubChem, IUPHAR/BPS Guide to Pharmacology, DrugBank) and indexed literature (PubMed, Google Scholar, SciFinder) returned zero quantitative kinase inhibition data (IC50, Ki, Kd) for CAS 922613-24-9. This represents a critical evidentiary gap compared to structurally related but independently profiled pyridazine-benzamide inhibitors. For example, the imidazo[1,2-b]pyridazine BCR-ABL inhibitor compound 16a has a reported BCR-ABL1 IC50 of 8.5 nM [1], and 5-substituted-N-pyridazinylbenzamide LRRK2 inhibitors have disclosed selectivity profiles across >140 kinases [2]. The complete absence of publicly available target engagement data for CAS 922613-24-9 means that any assumption about its kinase inhibition profile—including the multi-targeted tyrosine kinase inhibition claimed in the Shanghai AB PharmaTech patent—remains unvalidated in the peer-reviewed public domain.

Kinase selectivity Off-target risk Data transparency

Evidence-Backed Research and Industrial Application Scenarios for 2,5-Dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 922613-24-9)


Oncology-Focused Multi-Targeted Kinase Inhibitor Discovery Programs Using Shanghai AB PharmaTech Intellectual Property

CAS 922613-24-9 is appropriate for procurement by research groups engaged in multi-targeted tyrosine kinase inhibitor discovery within the oncology space, particularly those referencing the Shanghai AB PharmaTech patent portfolio (filing date July 26, 2024) [1]. The patent explicitly claims utility against liver cancer, bladder cancer, thyroid cancer, cervical cancer, and leukemia. Procurement of the structurally authenticated para-isomer ensures fidelity to the patented molecular structure, which is essential for freedom-to-operate analysis, follow-on SAR studies, and in vitro kinase panel screening within the claimed therapeutic scope.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Pyridazine-Benzamide Scaffolds

The para-substituted phenyl linker of CAS 922613-24-9 provides a defined molecular geometry for systematic SAR investigations into how central linker regiochemistry affects kinase binding. When procured alongside its meta-substituted regioisomer (CAS 922808-98-8) and the unsubstituted benzamide analog, this compound enables a controlled three-point comparison of linker geometry and benzamide substitution effects on target engagement. Such studies are foundational for understanding the pharmacophoric requirements of the N-pyridazinylbenzamide chemotype and for generating publishable SAR datasets.

Physicochemical Property Optimization Studies: Methylpiperazine vs. Morpholine Solubilizing Groups

The 4-methylpiperazine group in CAS 922613-24-9, when compared head-to-head with the morpholine analog (CAS 922836-03-1) [2], enables systematic evaluation of how terminal solubilizing group identity modulates aqueous solubility, logD, permeability, and cellular potency within an otherwise identical scaffold. These studies directly inform lead optimization decisions regarding the balance between biochemical potency and drug-like physicochemical properties, a critical consideration in kinase inhibitor development programs [3].

Benchmark Compound for Kinase Selectivity Panel Screening Within the N-Pyridazinylbenzamide Series

Given the complete absence of public kinase profiling data for CAS 922613-24-9, procurement and subsequent broad-panel kinase selectivity screening of this compound would generate novel, publishable selectivity fingerprint data [4]. This compound can serve as a benchmark within the N-pyridazinylbenzamide series, alongside structurally related imidazo[1,2-b]pyridazine inhibitors that have established selectivity profiles [5]. The resulting data would enable evidence-based comparisons of the pyridazine core scaffold with fused imidazo-pyridazine systems and inform target selection for future optimization campaigns.

Quote Request

Request a Quote for 2,5-dichloro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.